Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Physicochemical profiling Drug-likeness Blood-brain barrier penetration

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate (CAS 1355219-17-8) is a heterocyclic building block comprising a pyrrolidine core with a Cbz (benzyl carbamate) protecting group at N-1 and a furan-3-yl substituent at C-2. It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting muscarinic receptors, kinases, and other enzyme classes.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B11798936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3
InChIInChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2
InChIKeyMEVAZWJYSOCVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(Furan-3-yl)pyrrolidine-1-carboxylate – Structural Identity and Procurement-Relevant Baseline


Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate (CAS 1355219-17-8) is a heterocyclic building block comprising a pyrrolidine core with a Cbz (benzyl carbamate) protecting group at N-1 and a furan-3-yl substituent at C-2 [1]. It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting muscarinic receptors, kinases, and other enzyme classes [2]. Computed physicochemical properties include a molecular weight of 271.31 g/mol, XLogP3 of 2.7, topological polar surface area (TPSA) of 42.7 Ų, and zero hydrogen bond donors [1]. These parameters place it within favorable oral drug-like space according to Lipinski's Rule of Five, with moderate lipophilicity and low polar surface area suggesting potential for blood-brain barrier penetration.

Why Benzyl 2-(Furan-3-yl)pyrrolidine-1-carboxylate Cannot Be Casually Substituted by Its Closest Analogs


Substituting Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate with its closest structural analogs introduces discrete, measurable changes in molecular properties and synthetic utility that directly impact downstream research outcomes. The furan-3-yl attachment position, compared to the furan-2-yl isomer, alters the orientation of the oxygen heteroatom relative to the pyrrolidine ring, which has been described to affect π-π stacking geometry in protein binding pockets . Switching the N-protecting group from Cbz to Boc changes the deprotection conditions (hydrogenolysis vs. mild acid), a critical consideration in multi-step synthetic sequences [1]. Expanding the pyrrolidine ring to a piperidine increases molecular weight by 14 Da, raises XLogP3 from 2.7 to 3.0, and has been associated with reduced blood-brain barrier penetration [2]. These differences, while individually modest, are amplified across multi-step syntheses and structure-activity relationship (SAR) campaigns, making generic substitution technically inappropriate without explicit validation.

Quantitative Evidence Guide – Verifiable Differentiation of Benzyl 2-(Furan-3-yl)pyrrolidine-1-carboxylate from Its Closest Analogs


Physicochemical Comparison: Pyrrolidine Core vs. Piperidine Core – Lipophilicity and Molecular Weight

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate exhibits lower lipophilicity (XLogP3 = 2.7) and lower molecular weight (271.31 g/mol) compared to its direct piperidine analog Benzyl 3-(furan-2-yl)piperidine-1-carboxylate (XLogP3 = 3.0; MW = 285.34 g/mol), as computed by PubChem [1]. The pyrrolidine derivative also maintains a TPSA of 42.7 Ų, which is identical to the piperidine analog's TPSA of 42.7 Ų, indicating that the increased lipophilicity of the piperidine arises from additional methylene hydrophobicity rather than polar surface changes [1][2]. External comparative sources additionally note that piperidine derivatives in this series show reduced blood-brain barrier penetration relative to pyrrolidine counterparts due to higher polar surface area contributions when fully computed (58.9 Ų for a related piperidine analog) .

Physicochemical profiling Drug-likeness Blood-brain barrier penetration

Furan-3-yl vs. Furan-2-yl Isomerism – Identical Computed Physicochemical Properties with Distinct Electronic Topology

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate (CAS 1355219-17-8) and its furan-2-yl isomer Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate (CAS 1355218-96-0) share identical molecular formulas (C₁₆H₁₇NO₃), molecular weights (271.31 g/mol), XLogP3 values (2.7), and TPSA values (42.7 Ų) as computed by PubChem, meaning traditional in silico drug-likeness filters cannot distinguish them [1][2]. However, the 3-yl attachment positions the furan oxygen atom meta to the pyrrolidine connection point, whereas the 2-yl isomer places it ortho. Comparative analysis reports indicate that furan-3-yl substitution confers distinct electronic properties compared to furan-2-yl analogues, altering π-π stacking interactions in protein binding pockets . This electronic topological difference has been exploited in muscarinic receptor ligand design, where pyrrolidinylfuran scaffolds with specific substitution patterns show differentiated functional selectivity profiles across M₁–M₅ receptor subtypes [3].

Furan isomerism π-π stacking Binding pocket geometry

N-Protecting Group Strategy – Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Deprotection Orthogonality

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate carries a Cbz protecting group that requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) for removal, whereas the corresponding Boc analog tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate (CAS 1355177-82-0) is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) [1]. This orthogonality is critical in synthetic sequences where acid-labile functionalities elsewhere in the molecule preclude Boc usage, or where hydrogenation-sensitive groups (alkenes, benzyl ethers, nitro groups) rule out Cbz deprotection. Vendor-supplied purity for the Cbz compound is specified at 95% , while the Boc analog is commercially available at typical 97% purity . The Cbz group also contributes additional UV chromophore for HPLC monitoring compared to Boc.

Protecting group strategy Synthetic methodology Orthogonal deprotection

Synthetic Tractability and Patent-Supported Synthetic Methodology for Furan-3-yl Pyrrolidine Scaffolds

A patented synthetic route (WO2020225831A1) specifically describes a Suzuki coupling protocol employing Pd(dppf)Cl₂ to couple a pyrrolidine boronic ester with 3-bromofuran, yielding the furan-3-yl pyrrolidine scaffold that is a direct precursor to Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate [1]. This dedicated methodology contrasts with the more established furan-2-yl coupling chemistry, for which a broader range of commercial boronic acids and optimized protocols exist. Additionally, patent WO2010023322A1 describes analogous syntheses using THF as solvent with palladium catalysts for cross-coupling reactions relevant to this compound class [2]. The availability of patent-supported synthetic methodology specific to the furan-3-yl attachment reduces route-scouting time for programs requiring this particular regioisomer.

Synthetic methodology Suzuki coupling Patent synthesis Process chemistry

Purity Specification and Vendor Quality Assurance – Comparative Sourcing Data

Commercially available Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is supplied by AKSci at a minimum purity specification of 95% . The furan-2-yl isomer Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is offered by CheMenu at 97% purity . For procurement decisions where the target compound's regioisomeric purity is critical to avoiding confounding SAR data, the presence of even 2–5% of the wrong furan regioisomer could introduce false-positive or false-negative results in biological assays. The compound is provided with a certificate of analysis (CoA) upon request and is shipped with full quality assurance documentation, enabling traceable procurement for regulated research environments .

Purity specification Vendor comparison Quality control Reproducibility

Procurement-Guiding Application Scenarios for Benzyl 2-(Furan-3-yl)pyrrolidine-1-carboxylate


Muscarinic Receptor Ligand Development Requiring Furan-3-yl Topology

Based on the pyrrolidinylfuran muscarinic antagonist pharmacophore described by Scapecchi et al. (J. Med. Chem. 2010), programs exploring M₁–M₅ subtype selectivity should select the furan-3-yl regioisomer when the pharmacophore hypothesis places the furan oxygen in a specific hydrogen-bonding or steric relationship with receptor residues [1]. The Cbz protecting group enables late-stage N-deprotection under hydrogenolysis conditions, compatible with synthetic sequences that employ acid-sensitive intermediates earlier in the route. The compound's XLogP3 of 2.7 supports CNS drug-likeness [2].

Kinase Inhibitor Fragment-Based Screening Where Pyrrolidine Core Conformation Matters

The pyrrolidine ring's twist conformation (documented in crystallographic analysis of related Cbz-pyrrolidine-furan compounds, see OUCI structural data for C₁₆H₁₉NO₃) provides a defined three-dimensional vector for the furan-3-yl substituent that differs from the piperidine chair conformation in the corresponding piperidine analog [3]. Fragment-based drug discovery programs seeking sp³-rich, three-dimensional fragments with defined exit vectors should prioritize the pyrrolidine scaffold over the flatter piperidine alternative [4].

Multi-Step Synthesis Requiring Orthogonal N-Protecting Group Strategy

When the synthetic route contains acid-labile protecting groups (e.g., silyl ethers, THP ethers, trityl groups) that preclude Boc deprotection with TFA, the Cbz group offers a hydrogenolysis-based deprotection alternative. Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate provides the furan-3-yl pyrrolidine core with the N-atom protected in a form that is fully orthogonal to Boc and Fmoc strategies, as established in standard protecting group methodology [5].

Hybrid Furan-Pyrrolidine Library Synthesis for Anti-Inflammatory Screening

Building on the MDPI Processes (2022) study demonstrating anti-inflammatory activity of furan-pyrrolidine hybrid molecules with albumin denaturation inhibition values exceeding ketoprofen standard in certain cases [6], researchers constructing focused libraries around the furan-pyrrolidine scaffold can use this Cbz-protected building block as a diversification point, where the Cbz group serves as both a protecting group and a lipophilic moiety that may be retained or removed depending on SAR requirements.

Quote Request

Request a Quote for Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.